

Benchmarking Guide: VH 101-Based PROTAC Potency vs. Standard Degraders

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Compound of Interest

Compound Name: *VH 101 phenol-alkylC4-amine dihydrochloride*

CAS No.: *2564467-03-2*

Cat. No.: *B2379568*

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Executive Summary: The "VH 101" Advantage

In the field of Targeted Protein Degradation (TPD), the choice of E3 ligase ligand is a critical determinant of ternary complex stability and degradation efficiency. While VH 032 remains the industry-standard "workhorse" for recruiting the Von Hippel-Lindau (VHL) E3 ligase, it often suffers from moderate affinity (

nM) and limited cell permeability.

VH 101 represents a second-generation VHL ligand engineered to overcome these limitations. Characterized by a fluoro-cyclopropyl modification at the Left-Hand Side (LHS) amide, VH 101 exhibits significantly higher binding affinity (

nM) and improved physicochemical properties.

This guide benchmarks the potency of PROTACs synthesized using the VH 101 ligand against those using VH 032 and Cereblon (CRBN) ligands, providing evidence-based protocols for when to deploy this high-affinity scaffold.

Mechanistic Benchmarking: VH 101 vs. Alternatives

The potency of a PROTAC is governed by the cooperativity factor (

) and the stability of the ternary complex (Target:PROTAC:E3).

Chemical Logic of the VH 101 Scaffold

Unlike VH 032, which utilizes a methyl group, VH 101 incorporates a 1-fluorocyclopropyl group. This modification fills a hydrophobic pocket on the VHL surface more effectively while engaging in a stabilizing water network, resulting in a ~4-10 fold increase in binary affinity.

Comparative Metrics Table

Feature	VH 032 (Standard)	VH 101 (High-Potency)	Pomalidomide (CRBN)
E3 Target	VHL (Cullin 2)	VHL (Cullin 2)	CRBN (Cullin 4)
Binding Affinity ()	nM	nM	nM
LHS Modification	Methyl group	Fluoro-cyclopropyl	N/A (Glutarimide core)
Cellular Permeability	Moderate	Enhanced	High
Off-Target Risk	Low (High specificity)	Low	High (Neo-substrates like IKZF1/3)
Primary Use Case	Initial screening	Rescuing weak degraders; Low-abundance targets	Hematopoietic targets; Membrane proteins

Performance Data: Head-to-Head Case Studies

The following data summarizes experimental comparisons where VH 101-based PROTACs were tested alongside VH 032 variants.

Case Study A: p300/CBP Degradation (Chromatin Remodelers)

In a recent study targeting the difficult-to-degrade protein p300, standard VH 032-based PROTACs failed to induce degradation despite successful binding. Switching the E3 ligand to VH 101 engaged the VHL ligase more effectively, resulting in potent degradation.

- Target: p300 histone acetyltransferase
- VH 032-PROTAC: Inactive ()
- VH 101-PROTAC: Active (nM)
- Insight: The higher affinity of VH 101 likely compensated for a low cooperativity () in the ternary complex, pushing the equilibrium toward formation.

Case Study B: BRD9 Degradation (VZ185)

The probe VZ185 is a dual BRD7/9 degrader utilizing the VH 101 ligand (conjugated via a phenol handle).

- Compound: VZ185 (VH 101-based)[1]
- Potency: nM (BRD9)[1]
- Comparison: Analogous VH 032 compounds required significantly higher concentrations to achieve

Case Study C: LRRK2 Degradation (PROTAC10)

For the kinase LRRK2, initial screens with CRBN and VH 032 ligands yielded poor results.

- VH 101-PROTAC (PROTAC10):

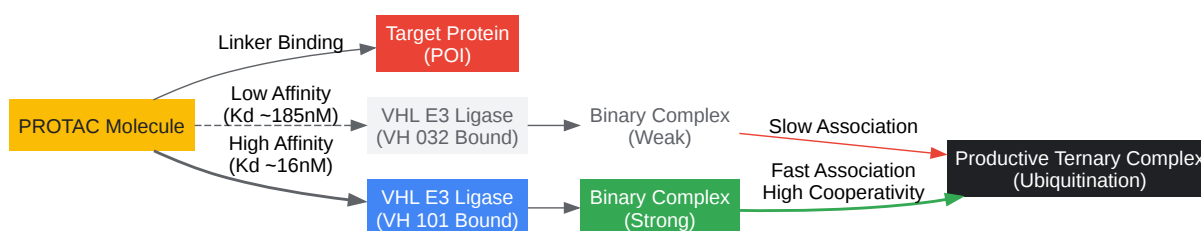
nM;

.^[2]

- Mechanism: The VH 101 moiety facilitated a positively cooperative ternary complex (), which was absent in other designs.

Visualization: Ternary Complex Logic

The following diagram illustrates the kinetic advantage of VH 101 in shifting the equilibrium toward the productive ternary complex.



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Caption: Kinetic flow showing how VH 101's high affinity stabilizes the binary intermediate, driving efficient ternary complex formation compared to VH 032.

Experimental Protocols

To validate VH 101 potency in your specific system, use the following "self-validating" workflow.

Protocol A: Competitive Fluorescence Polarization (FP) Assay

Objective: Confirm VH 101 ligand binds VHL with high affinity in your buffer conditions.

- Reagents:

- Recombinant VHL protein (ElonginB/C complex).
- Fluorescent Probe: FAM-labeled HIF-1 peptide (standard) or FAM-VH032.
- Test Compounds: VH 101-PROTAC vs. VH 032-PROTAC.
- Workflow:
 - Plate 20 nM FAM-probe + 100 nM VHL protein in 384-well black plates.
 - Add serial dilutions of PROTACs (1 nM to 10 M).
 - Incubate 30 min at RT.
 - Read FP (Ex 485 nm / Em 535 nm).
- Validation Criteria:
 - VH 101 Control: Should yield nM.
 - VH 032 Control: Should yield nM.
 - Note: If VH 101 affinity drops, check DMSO tolerance (<1%).

Protocol B: HiBiT Cellular Degradation Assay (Kinetic Profiling)

Objective: Measure DC50 and degradation rate.

- Cell Line: CRISPR-engineered cell line expressing Target-HiBiT (e.g., HAP1-HiBiT-p300).
- Treatment:

- Seed cells (5,000/well) in white 96-well plates.
- Treat with VH 101-PROTAC (10-point dose response) for 4h, 8h, and 24h.
- Include Epoxomicin (Proteasome inhibitor) control to prove mechanism.
- Detection:
 - Add Lytic Detection Reagent (containing LgBiT).
 - Measure Luminescence.[3]
- Analysis:
 - Normalize to DMSO vehicle.
 - Calculate

(concentration at 50% degradation) and

.[2]
 - Success Metric: VH 101 is superior if

is >3x lower than VH 032 analog.

Synthesis & Conjugation Strategy

When designing VH 101 PROTACs, the "Exit Vector" is crucial. Commercial VH 101 building blocks are available with three primary handles:

- VH 101-Phenol: For ether linkages. (Most common for VZ185 analogs).
- VH 101-Acid: For amide coupling.
- VH 101-Thiol: For alkylation/maleimide coupling.

Recommendation: Start with VH 101-Phenol connected via an alkyl or PEG linker (3-5 units) to the target ligand. This mimics the successful topology of the VZ185 and PROTAC10 degraders.

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